molecular formula C22H20ClN3O3 B2933979 3-(2-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide CAS No. 922053-10-9

3-(2-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide

Cat. No. B2933979
CAS RN: 922053-10-9
M. Wt: 409.87
InChI Key: QMIXKLFVRILDQM-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H20ClN3O3 and its molecular weight is 409.87. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds with structures similar to 3-(2-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide have been explored for their potential antimicrobial properties. For instance, derivatives of quinazolinone and thiazolidinone have shown significant in vitro antibacterial and antifungal activities against a range of microorganisms including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011). This suggests that compounds within this chemical class could be valuable in the development of new antimicrobial agents.

Anticancer and Anti-inflammatory Applications

Quinoline and quinazolinone derivatives have been investigated for their potential anticancer and anti-inflammatory effects. The structural complexity and the presence of specific functional groups in these compounds contribute to their bioactivity. For example, some quinazolinone derivatives have been evaluated for their anti-inflammatory and analgesic activities, showing promise as therapeutic agents (Farag et al., 2012). These findings indicate the potential of this compound in similar therapeutic areas.

Neuropharmacological Applications

The structural features of compounds like this compound may also lend them neuropharmacological properties. Compounds with related structures have been shown to cause loss of motor control in animal models, suggesting potential CNS activity (Hung, Janowski, & Prager, 1985). This opens up avenues for research into neurodegenerative diseases, neurological disorders, and as potential sedatives or anesthetics.

properties

IUPAC Name

3-(2-chlorophenyl)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c1-3-26-18-10-9-15(12-14(18)8-11-19(26)27)24-22(28)20-13(2)29-25-21(20)16-6-4-5-7-17(16)23/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIXKLFVRILDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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